4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Description
4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group and a piperazine moiety linked to a 2,3-dihydro-1,4-benzodioxine sulfonyl group. This structure confers unique physicochemical properties, including enhanced solubility and metabolic stability compared to simpler pyrimidine derivatives.
Properties
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O4S/c18-17(19,20)15-10-16(22-11-21-15)23-3-5-24(6-4-23)29(25,26)12-1-2-13-14(9-12)28-8-7-27-13/h1-2,9-11H,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRPYPXOKADFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a pyrimidine ring substituted with a trifluoromethyl group, and a piperazine moiety linked to a benzodioxine sulfonyl group. The molecular formula is , with a molecular weight of approximately 460.51 g/mol.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Benzodioxine Ring : This can be achieved through the reaction of catechol derivatives with appropriate reagents under acidic conditions.
- Piperazine Linking : The piperazine moiety is introduced via nucleophilic substitution reactions.
- Trifluoromethylation : This step typically employs electrophilic fluorination methods to introduce the trifluoromethyl group onto the pyrimidine ring.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. It has been shown to modulate signaling pathways that are implicated in cancer and neurological disorders.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant enzyme inhibition, particularly against certain kinases involved in tumor growth and proliferation. For instance, it has been reported to inhibit the activity of protein kinases such as PI3K and mTOR, which are crucial for cell survival and growth.
In Vivo Studies
Animal models have shown promising results regarding the efficacy of this compound in reducing tumor sizes in xenograft models. The compound has also been evaluated for its neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.
Case Studies
- Cancer Treatment : A study involving xenograft models indicated that treatment with this compound resulted in a 50% reduction in tumor volume compared to controls after four weeks of administration.
- Neuroprotection : In models of Alzheimer's disease, the compound exhibited a reduction in amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests.
Comparative Analysis
A comparison with similar compounds reveals unique aspects of this molecule:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Benzodioxine + Piperazine | Moderate kinase inhibition |
| Compound B | Trifluoromethylated Pyrimidine | High selectivity for specific receptors |
| This compound | Unique combination of benzodioxine and trifluoromethyl groups | Strong inhibitor of multiple kinases |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Regulatory Comparison of Selected Compounds
Key Differences and Implications
Core Heterocycle Variations: The target compound’s pyrimidine core contrasts with the pyrido-pyrimidine scaffold in 108855-18-1. However, the trifluoromethyl group in the target compound may offset this via enhanced hydrophobic interactions .
Substituent Effects :
- The benzodioxine sulfonyl group in the target compound is bulkier and more electron-withdrawing than the fluoro-benzisoxazole groups in analogs. This could reduce metabolic oxidation rates, improving half-life but possibly limiting blood-brain barrier penetration compared to smaller fluoroaromatic systems .
Regulatory and Commercial Status: Both reference compounds (e.g., 108855-18-1) are classified as non-commercial reference standards, indicating their use in quality control during pharmaceutical synthesis.
Research Findings and Pharmacological Potential
- Fluoro-benzisoxazole derivatives (e.g., 108855-18-1) are associated with antipsychotic activity due to dopamine D2 receptor antagonism. The benzodioxine sulfonyl group in the target compound may redirect selectivity toward serotonin receptors, a hypothesis supported by the sulfonyl group’s role in 5-HT6 receptor ligands .
- Metabolic Stability: The trifluoromethyl group likely reduces CYP450-mediated metabolism, a advantage over non-fluorinated pyrimidines. However, the benzodioxine sulfonyl group may introduce susceptibility to sulfatase enzymes, necessitating prodrug strategies .
Preparation Methods
Cyclocondensation of Trifluoroacetylacetone with Guanidine
A widely reported method involves the cyclocondensation of trifluoroacetylacetone with guanidine hydrochloride under basic conditions.
Procedure :
- Trifluoroacetylacetone (1.0 eq) and guanidine hydrochloride (1.2 eq) are refluxed in ethanol with potassium carbonate (2.0 eq) for 12–18 hours.
- The mixture is cooled, filtered, and concentrated.
- The crude product is recrystallized from hexane/ethyl acetate to yield 4-hydroxy-6-(trifluoromethyl)pyrimidine (85–90% yield).
- Phosphorus oxychloride (POCl₃) is used to chlorinate the 4-hydroxyl group, yielding Intermediate A (75–80% yield).
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | EtOH, K₂CO₃, reflux | 85–90 | >95 |
| 4 | POCl₃, 110°C, 6h | 75–80 | >98 |
Alternative Route: Multi-Component Reaction
A patent (CN111533699A) describes a one-pot synthesis using 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate:
- 1,3-Diamino-2-hydroxypropane and ethyl trifluoroacetate are heated at 140–180°C for 3–6 hours.
- The intermediate undergoes dehydration and cyclization to form 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol.
- Oxidation with p-toluenesulfonyl chloride yields the pyrimidine core.
Advantages :
Synthesis of Intermediate B: 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine
Sulfonylation of Piperazine
Intermediate B is synthesized via sulfonylation of piperazine with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride:
Procedure :
- Piperazine (1.0 eq) is dissolved in dichloromethane (DCM) under nitrogen.
- 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride (1.1 eq) is added dropwise at 0°C.
- Triethylamine (2.5 eq) is added to scavenge HCl.
- The reaction is stirred for 4–6 hours, followed by extraction and purification via column chromatography (SiO₂, ethyl acetate/hexane).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Purity (HPLC) | >99% |
| Reaction Time | 6 hours |
Coupling of Intermediates A and B
Nucleophilic Aromatic Substitution (SNAr)
The final step involves the displacement of the chlorine atom in Intermediate A by Intermediate B:
Procedure :
- Intermediate A (1.0 eq) and Intermediate B (1.2 eq) are dissolved in n-butanol.
- The mixture is heated at 100–120°C for 24–48 hours.
- The product precipitates upon cooling and is filtered, washed with cold ethanol, and dried.
Optimization Insights :
- Solvent : n-Butanol outperforms DMF or DMSO in minimizing side reactions.
- Temperature : Yields improve from 60% (80°C) to 85% (120°C).
- Stoichiometry : A 1.2:1 ratio of Intermediate B prevents di-substitution.
Reaction Monitoring :
- HPLC analysis confirms >98% conversion at 24 hours.
Alternative Synthetic Approaches
Mitsunobu Reaction for Direct Coupling
A recent PMC study explored Mitsunobu conditions to couple pre-formed pyrimidine alcohols with sulfonamides:
- 4-Hydroxy-6-(trifluoromethyl)pyrimidine, Intermediate B, triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) are stirred in THF.
- The reaction proceeds at room temperature for 12 hours, yielding the product in 55–60% yield.
Limitations :
- Lower yield compared to SNAr.
- Requires costly reagents.
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| SNAr in n-butanol | 85 | High | Moderate |
| Mitsunobu Reaction | 60 | Low | Low |
| One-Pot Cyclization | 75 | Moderate | High |
The SNAr route remains the most industrially viable due to its balance of yield and scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
